molecular formula C10H18O3 B1312248 7-Oxodecanoic acid CAS No. 35383-65-4

7-Oxodecanoic acid

Cat. No.: B1312248
CAS No.: 35383-65-4
M. Wt: 186.25 g/mol
InChI Key: JCWIUYOZBLWKGW-UHFFFAOYSA-N
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Description

7-Oxodecanoic acid (theoretical molecular formula: C₁₀H₁₈O₃) is a medium-chain fatty acid derivative featuring a ketone group at the 7th carbon position. These compounds are characterized by their ketone functionality, which influences reactivity, metabolic pathways, and applications in organic synthesis and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Oxodecanoic acid can be synthesized through various methods. One common approach involves the hydrolysis of methyl 6-oxodecanoate. This process typically involves treating methyl 6-oxodecanoate with a potassium hydroxide solution at room temperature overnight . Another method involves the oxidation of γ-decalactone using potassium superoxide in the presence of tetraethylammonium bromide and dimethylformamide .

Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of decanoic acid derivatives. This process often involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis of Methyl Esters

Methyl 7-oxodecanoate undergoes acid-catalyzed hydrolysis to yield 7-oxodecanoic acid. For example:

  • Reaction : Methyl 7-oxodecanoate + H₂O (H⁺ catalyst) → this compound + methanol

  • Conditions : Reflux with sulfuric acid (H₂SO₄) in ethanol, yielding 85–90% purity .

Catalytic Ring-Opening

Fe(OTf)₃-mediated ring-opening of cyclic ketones in aqueous conditions:

  • Example : 2-Acetylcyclohexanone reacts with Fe(OTf)₃ at 80°C to produce this compound in 85% yield .

Hydrogenation Reactions

The carboxylic acid and ketone groups undergo selective hydrogenation under varying conditions:

Catalytic Hydrogenation

Substrate Catalyst Conditions Product Yield Reference
This compoundRe-bH₂ (2 MPa), 160°C, 72 h7-Oxodecanol (primary alcohol)85%
Ethyl 7-oxodecanoatePd/CH₂ (1 atm), RT, 24 hEthyl 7-hydroxydecanoate78%
  • Note : Competitive reduction of the ketone group occurs under high H₂ pressure or prolonged reaction times .

Electroreductive Coupling

This compound participates in electroreductive alkylation with (hetero)arenes:

  • Mechanism : Activation by triflic anhydride (Tf₂O) generates a reactive triflate intermediate, enabling coupling under electrochemical conditions .

  • Example :

    • Reactants : this compound + benzene

    • Conditions : Tf₂O, TFA, −40°C, 10 mA current

    • Product : Alkylated benzene derivative

    • Yield : 62% .

Esterification and Functionalization

The carboxylic acid group undergoes typical acid-derived reactions:

Esterification

  • Reaction : this compound + ethanol → ethyl 7-oxodecanoate

  • Conditions : H₂SO₄ catalyst, reflux, 17 h .

  • Yield : 93% .

Amide Formation

  • Example : Reaction with aniline using DCC (N,N′-dicyclohexylcarbodiimide) yields 7-oxodecanamide derivatives .

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming nonanal .

  • Oxidative Pathways : Reacts with hydroxyl radicals (- OH) via H-abstraction at the α-carbon, forming peroxy radicals .

Comparative Reactivity with Analogues

Compound Reactivity Key Differences
This compoundHigh esterification and hydrogenation activityCentral ketone enhances steric accessibility
10-Oxodecanoic acidPreferential ω-oxidationKetone position alters metabolic pathways
6-Oxodecanoic acidFaster cyclization in acidic mediaShorter chain impacts solubility

Mechanism of Action

The mechanism of action of 7-oxodecanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can influence metabolic pathways such as the citric acid cycle and fatty acid synthesis. It has been shown to stimulate fatty acid synthesis in glioblastoma cells, suggesting its potential role in cancer metabolism . Additionally, it can act as a precursor for the synthesis of other bioactive molecules, thereby influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Oxo Fatty Acids

The following table summarizes key structural and functional differences between 7-oxodecanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Oxo Position Key Properties/Research Findings
5-Oxodecanoic acid C₁₀H₁₈O₃ 186.25 5 Reduced by baker’s yeast mitochondria via NADPH-dependent pathways; mitochondrial toxicity noted .
7-Oxotridecanoic acid C₁₃H₂₄O₃ 228.33 7 CAS 92155-72-1; commercially available; used in lipid metabolism studies .
7-Oxononanoic acid C₉H₁₆O₃ 172.22 7 CAS 20356-92-7; shorter chain length may enhance solubility in organic solvents .
10-Oxooctadecanoic acid C₁₈H₃₄O₃ 298.46 10 Long-chain oxo acid with applications in surfactant synthesis; structural data available .

Key Observations:

Chain Length and Solubility: Shorter-chain analogs like 7-oxononanoic acid (C9) exhibit higher solubility in organic solvents compared to longer-chain derivatives like 10-oxooctadecanoic acid (C18) . Medium-chain compounds (e.g., 5-oxodecanoic acid) balance solubility and lipophilicity, making them suitable for enzymatic studies .

Oxo Position and Reactivity: The position of the ketone group affects metabolic pathways. For example, 5-oxodecanoic acid undergoes mitochondrial reduction to 5-hydroxydecanoic acid, a process dependent on ATP and NADPH . 7-Oxo derivatives (e.g., 7-oxotridecanoic acid) may exhibit distinct reactivity in β-oxidation pathways due to steric effects .

Synthetic Methods: Baker’s yeast-mediated reduction is effective for synthesizing hydroxy derivatives from oxo fatty acids like 5-oxodecanoic acid .

Safety and Toxicity: While direct data on this compound is lacking, analogs like 7-oxodehydroabietic acid (CAS 18684-55-4) show acute toxicity, necessitating protective gear during handling .

Biological Activity

7-Oxodecanoic acid, also referred to as 7-ketostearic acid, is a saturated fatty acid notable for its unique ketone functionality at the seventh carbon position. This compound has garnered interest in various biological studies due to its potential effects on metabolic pathways and microbial interactions. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₀H₁₈O₃, with a molecular weight of 186.27 g/mol. Structurally, it features a linear chain of ten carbon atoms, a carboxylic acid group (-COOH) at one end, and a ketone group (C=O) at the seventh carbon position. This specific arrangement imparts distinct chemical properties that influence its biological activities.

Sources and Synthesis

This compound is not widely present in nature but can be synthesized by certain bacteria, particularly those in the genus Bacteroides. For instance, Bacteroides intestinalis AM-1 has been shown to produce this compound through the oxidation of stearic acid at the seventh carbon position. Various synthetic methods have also been developed for producing this compound, which are crucial for research applications.

Metabolic Pathways

Research indicates that this compound plays a significant role in lipid metabolism. It interacts with various enzymes involved in both lipid synthesis and degradation pathways. Its unique structure allows it to influence these metabolic processes, potentially affecting overall energy metabolism within organisms .

Microbial Interactions

Studies have highlighted the impact of this compound on microbial systems. It has been found to affect the growth and metabolic activity of certain bacteria. The interaction between this compound and microbial communities suggests potential applications in biocontrol or as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameChemical FormulaUnique Features
6-Oxodecanoic Acid C₁₀H₁₈O₃Ketone at the sixth position; different metabolic effects.
8-Oxodecanoic Acid C₁₀H₁₈O₃Ketone at the eighth position; distinct biological activity.
Decanoic Acid C₁₀H₂₂O₂Saturated fatty acid without ketone functionality; energy storage.
10-Oxooctadecanoic Acid C₁₈H₃₄O₃Longer chain length; involved in different metabolic pathways.

This table illustrates how variations in functional group positioning within molecular structures can lead to diverse biological activities.

Case Studies and Research Findings

  • Microbial Production : A study published in FEMS Microbiology Letters demonstrated that Bacteroides intestinalis AM-1 could produce higher amounts of this compound compared to other strains, indicating its potential as a biotechnological tool for fatty acid production.
  • Metabolic Influence : Research has shown that this compound can modulate lipid metabolism by interacting with key enzymes, suggesting its role as a metabolic regulator .
  • Antimicrobial Potential : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, highlighting its potential for use in food preservation or as an antimicrobial agent in various applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-oxodecanoic acid, and how do they differ in efficiency and stereochemical control?

  • Methodological Answer : The synthesis of this compound typically involves asymmetric alkylation or chiral auxiliary strategies. For example, Evans asymmetric alkylation (using oxazolidinones) and Schollkopf bis-lactim ether auxiliary methods are common. The Evans approach allows precise stereocontrol at the α-carbon, while the Schollkopf method enables efficient carbon chain elongation via alkyl halide coupling . Yields vary based on reaction conditions (e.g., solvent polarity, temperature), with typical yields ranging from 65% to 85%. Characterization relies on 1^1H/13^{13}C NMR and HRMS for verifying carbonyl placement and chain length .

Q. How is this compound characterized analytically, and what are the critical spectral markers?

  • Methodological Answer : Key characterization tools include:

  • NMR : The ketone carbonyl (C-7) resonates at ~207–210 ppm in 13^{13}C NMR. Adjacent methylene protons (C-6 and C-8) show splitting patterns in 1^1H NMR due to J-coupling (~2.3–2.5 ppm, multiplet) .
  • IR : A strong absorption band at ~1710–1720 cm1^{-1} confirms the carbonyl group.
  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection (210–220 nm) ensures purity (>95%) .

Q. What role does this compound play in microbial metabolism, and how can its redox behavior be studied in vitro?

  • Methodological Answer : In microbial systems (e.g., yeast), this compound undergoes NADPH-dependent reduction to hydroxy derivatives, analogous to 5-oxodecanoic acid reduction in mitochondria . To replicate this in vitro:

  • Use isolated mitochondrial fractions or purified dehydrogenases.
  • Monitor reaction progress via GC-MS or TLC, tracking substrate depletion and product formation.
  • Optimize cofactors (NADPH, ATP) and cations (Mg2+^{2+}/Mn2+^{2+}) to enhance conversion rates .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be optimized for complex natural product assembly?

  • Methodological Answer : For stereoselective applications (e.g., prostaglandin intermediates):

  • Combine Sharpless asymmetric epoxidation with Grignard reactions to install vicinal diols or branched chains .
  • Employ kinetic resolution using lipases or chiral catalysts to separate enantiomers.
  • Validate stereochemistry via X-ray crystallography or NOESY NMR .

Q. What experimental design considerations address contradictions in pH-dependent enzymatic reduction of this compound?

  • Methodological Answer : Conflicting data on pH effects (e.g., substrate uptake vs. enzyme inhibition) require:

  • Dose-response curves : Test pH 4.5–6.5 ranges with fixed substrate concentrations.
  • Inhibitor studies : Add metabolic poisons (e.g., sodium azide) to distinguish passive diffusion from active transport.
  • Time-course assays : Measure initial reaction rates to avoid confounding effects of product inhibition .

Q. How can computational modeling predict the reactivity of this compound in non-aqueous catalytic systems?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA software) to:

  • Map electron density around the carbonyl group to predict nucleophilic attack sites.
  • Simulate transition states for hydrogenation or cross-coupling reactions.
  • Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives across studies?

  • Methodological Answer : Address variability in NMR/IR signals by:

  • Standardizing solvent systems (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Recalibrating instruments with certified reference compounds.
  • Reporting coupling constants and integration ratios for multiplet analysis .

Q. Data Presentation Guidelines

  • Tables : Include yields, spectral data, and reaction conditions (e.g., Table: Comparative Yields of Synthetic Methods).
  • Supplementary Materials : Deposit raw NMR/FID files, crystallographic data, and computational input files in repositories like Zenodo or Figshare .

Properties

IUPAC Name

7-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWIUYOZBLWKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956801
Record name 7-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35383-65-4
Record name 7-Oxodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035383654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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